An In-depth Technical Guide to 3-Amino-5-bromo-2-chloropyridine (CAS No. 588729-99-1)
An In-depth Technical Guide to 3-Amino-5-bromo-2-chloropyridine (CAS No. 588729-99-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 3-Amino-5-bromo-2-chloropyridine, a key building block in modern medicinal chemistry and agrochemical research. The document details its chemical and physical properties, safety information, and its versatile applications in the synthesis of complex, biologically active molecules. Special focus is given to its utility in palladium-catalyzed cross-coupling reactions, with detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This guide aims to be an essential resource for researchers leveraging this compound in drug discovery and development.
Chemical and Physical Properties
3-Amino-5-bromo-2-chloropyridine is a halogenated pyridine (B92270) derivative valued for its unique substitution pattern, which allows for selective functionalization at multiple positions. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 588729-99-1 | [1][2] |
| Molecular Formula | C₅H₄BrClN₂ | [1][2] |
| Molecular Weight | 207.46 g/mol | [1][2] |
| Appearance | Ash to brown crystalline powder | [1] |
| Melting Point | 128-132 °C | [1] |
| Purity | ≥97-99% (typically by HPLC) | [1][2] |
| Synonyms | 2-Chloro-3-amino-5-bromopyridine, 5-Bromo-2-chloropyridin-3-amine | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Safety and Hazard Information
3-Amino-5-bromo-2-chloropyridine is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
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Hazard Pictograms:
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GHS05: Corrosion
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GHS06: Skull and crossbones (Toxic)
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Signal Word: Danger
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Hazard Statements:
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H301: Toxic if swallowed.
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Synthesis and Manufacturing
While a specific, publicly available, step-by-step synthesis protocol for 3-Amino-5-bromo-2-chloropyridine is not extensively detailed, its synthesis can be inferred from established pyridine chemistry. A plausible synthetic route would involve the following key transformations of a suitable pyridine precursor:
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Bromination: Introduction of the bromine atom at the 5-position.
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Chlorination: Introduction of the chlorine atom at the 2-position.
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Amination: Introduction of the amino group at the 3-position.
The order of these steps would be crucial to ensure the desired regioselectivity.
Applications in Research and Drug Development
3-Amino-5-bromo-2-chloropyridine is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its trifunctional nature allows for sequential and site-selective modifications, making it a valuable scaffold in drug discovery.
Kinase Inhibitors
This compound is a known precursor for the synthesis of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.[1] PI3Kδ is a key enzyme in cellular signaling pathways that regulate cell growth and proliferation, and its inhibition is a promising strategy in cancer therapy.[1]
Agrochemicals
The unique substitution pattern of 3-Amino-5-bromo-2-chloropyridine makes it a valuable building block for the development of novel herbicides, fungicides, and pesticides.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo and chloro substituents on the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.
Experimental Protocols
The following are detailed, representative experimental protocols for key reactions involving 3-Amino-5-bromo-2-chloropyridine. These protocols are based on established methodologies for similar substrates and may require optimization for specific applications.
Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of 3-Amino-5-bromo-2-chloropyridine with an arylboronic acid.
Reaction Scheme:
A typical Suzuki-Miyaura coupling reaction.
Materials:
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3-Amino-5-bromo-2-chloropyridine
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Arylboronic acid (1.2 equivalents)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
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Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
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1,4-Dioxane
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Water (degassed)
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Nitrogen or Argon gas
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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To a dry Schlenk flask, add 3-Amino-5-bromo-2-chloropyridine, the arylboronic acid, and potassium phosphate.
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Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
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Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
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Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
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Heat the reaction mixture to 85-95 °C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of 3-Amino-5-bromo-2-chloropyridine.
Reaction Workflow:
Workflow for Buchwald-Hartwig amination.
Materials:
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3-Amino-5-bromo-2-chloropyridine
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Amine (primary or secondary, 1.2 equivalents)
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Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
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2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)
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Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
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Toluene (anhydrous)
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Nitrogen or Argon gas
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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In a glovebox or under a stream of inert gas, add palladium(II) acetate, XPhos, and sodium tert-butoxide to a dry reaction vessel.
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Add anhydrous toluene, followed by 3-Amino-5-bromo-2-chloropyridine and the amine.
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Seal the vessel and heat the mixture to 80-110 °C with stirring.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
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Purify the residue by flash column chromatography.
Conclusion
3-Amino-5-bromo-2-chloropyridine is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique trifunctional nature allows for a wide range of chemical transformations, making it an indispensable tool for medicinal chemists and researchers in agrochemical development. The detailed protocols provided in this guide for key palladium-catalyzed cross-coupling reactions serve as a practical starting point for the synthesis of novel compounds with potential therapeutic or agricultural applications. As with any reactive chemical, proper safety precautions are paramount when handling this compound.




